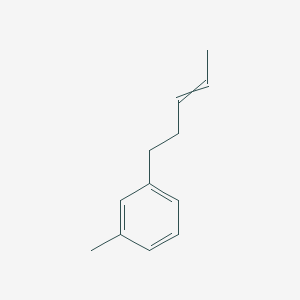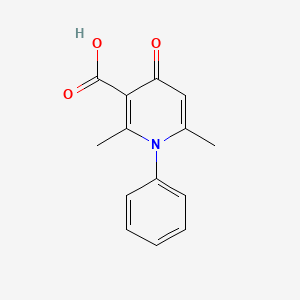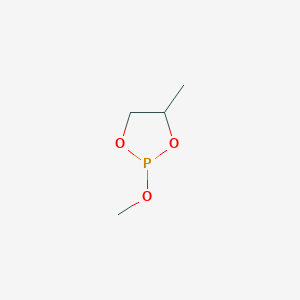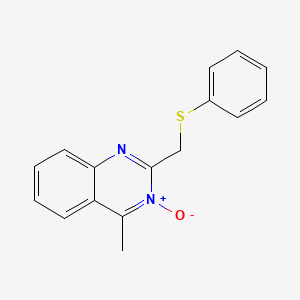
Germanium;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium-scandium compound: is a unique material that combines the properties of germanium and scandium. Germanium is a metalloid with semiconductor properties, while scandium is a rare earth metal known for its high melting point and strength. The combination of these two elements results in a compound with interesting and potentially useful properties in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: Germanium and scandium can be combined through a solid-state reaction. This involves mixing finely powdered germanium and scandium in stoichiometric amounts and heating the mixture in an inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 1000°C.
Chemical Vapor Deposition (CVD): Another method involves the use of chemical vapor deposition, where germanium and scandium precursors are vaporized and then reacted on a substrate to form the compound. This method allows for precise control over the composition and thickness of the resulting material.
Industrial Production Methods:
Electrochemical Deposition: This method involves the electrochemical reduction of germanium and scandium ions in a solution to form the compound on an electrode surface. This technique is useful for producing thin films of the germanium-scandium compound.
Melt Spinning: In this method, a molten mixture of germanium and scandium is rapidly cooled to form a thin ribbon of the compound. This technique is often used to produce amorphous or nanocrystalline materials.
化学反応の分析
Types of Reactions:
Oxidation: The germanium-scandium compound can undergo oxidation reactions, forming oxides such as germanium dioxide (GeO2) and scandium oxide (Sc2O3).
Reduction: Reduction reactions can convert the oxides back to the elemental form or to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one element in the compound is replaced by another element.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reducing Agents: Hydrogen gas (H2) or carbon monoxide (CO) can be used as reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxides: Germanium dioxide (GeO2) and scandium oxide (Sc2O3) are common products of oxidation reactions.
Elemental Forms: Elemental germanium and scandium can be obtained through reduction reactions.
Halides: Germanium halides (e.g., GeCl4) and scandium halides (e.g., ScCl3) can be formed through substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: The germanium-scandium compound can be used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Semiconductors: Due to its semiconductor properties, the compound is used in the development of electronic devices such as transistors and diodes.
Biology:
Biomedical Applications:
Medicine:
Therapeutic Agents: Research is ongoing to explore the use of germanium-scandium compounds in the treatment of diseases, leveraging their biological activity and low toxicity.
Industry:
Aerospace: The high strength and low weight of the compound make it suitable for use in aerospace components.
Optoelectronics: The compound’s ability to interact with light makes it useful in optoelectronic devices such as photodetectors and solar cells.
作用機序
The mechanism by which the germanium-scandium compound exerts its effects is primarily through its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, altering their activity and leading to changes in cellular processes. In biomedical applications, the compound can be designed to target specific cells or tissues, enhancing its therapeutic efficacy.
類似化合物との比較
Germanium-Silicon Compounds: These compounds also exhibit semiconductor properties and are used in electronic devices.
Scandium-Aluminum Alloys: These alloys are known for their high strength and are used in aerospace applications.
Uniqueness:
- The germanium-scandium compound combines the semiconductor properties of germanium with the high strength and thermal stability of scandium, making it unique among similar compounds. Its diverse applications in various fields highlight its versatility and potential for future research and development.
特性
分子式 |
GeSc |
|---|---|
分子量 |
117.59 g/mol |
IUPAC名 |
germanium;scandium |
InChI |
InChI=1S/Ge.Sc |
InChIキー |
WLMORHSIGYAZCG-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


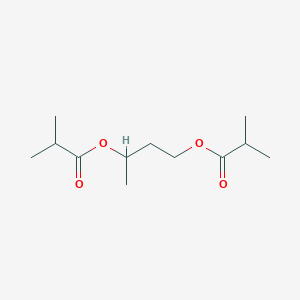
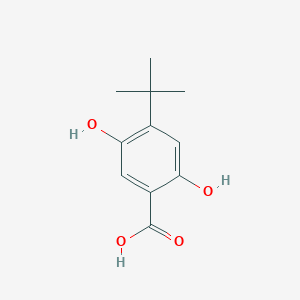
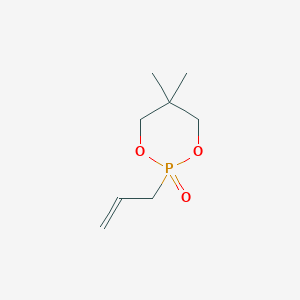
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
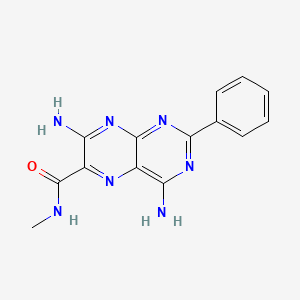
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
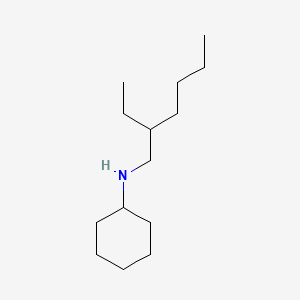
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


